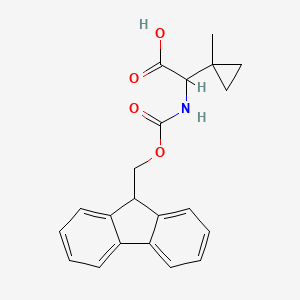

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid typically involves the following steps:

Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group.

Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.

Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the cyclopropyl group.

Reduction: Reduced forms of the Fmoc group.

Substitution: Substituted derivatives at the Fmoc group.

Applications De Recherche Scientifique

Scientific Research Applications

-

Peptide Synthesis:

- The primary application of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is in peptide synthesis. The compound's stability and ease of deprotection under mild conditions make it ideal for constructing peptides with specific sequences. The Fmoc group can be removed using basic conditions, allowing for subsequent coupling reactions with other amino acids.

-

Drug Development:

- This compound plays a significant role in developing peptide-based therapeutics. Its ability to serve as a building block for various peptides enables researchers to design and synthesize novel therapeutic agents targeting specific biological pathways or diseases.

-

Bioconjugation Techniques:

- In bioconjugation, this compound can be utilized to attach peptides to biomolecules, facilitating studies on protein-protein interactions and enhancing the understanding of biological processes at the molecular level.

Case Studies and Research Findings

Research has demonstrated various applications of this compound in practical scenarios:

-

Synthesis of Therapeutic Peptides:

- A study published in Journal of Medicinal Chemistry illustrated how Fmoc-protected amino acids, including this compound, were used to synthesize peptides with enhanced bioactivity against cancer cells. The findings indicated that specific modifications in peptide sequences could significantly affect their therapeutic efficacy.

-

Protein Interaction Studies:

- Another research effort focused on using this compound for bioconjugation to study protein interactions. By attaching peptides derived from this compound to fluorescent markers, researchers were able to visualize and analyze protein interactions in live cells, providing insights into cellular signaling pathways.

-

Optimization of Peptide Synthesis Protocols:

- A comprehensive review highlighted the optimization of synthetic protocols involving Fmoc-protected amino acids, emphasizing the efficiency gained by incorporating compounds like this compound into automated peptide synthesizers.

Mécanisme D'action

The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include the activation and deactivation of amino groups during peptide bond formation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Another common protecting group used in peptide synthesis.

Cbz (Carbobenzyloxy) Protected Amino Acids: Used similarly to Fmoc in protecting amino groups.

Uniqueness

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is unique due to its combination of the Fmoc protecting group and the 1-methylcyclopropyl moiety, which can provide additional steric hindrance and influence the reactivity of the compound.

Activité Biologique

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid (Fmoc-1-Methylcyclopropyl-Acetic Acid) is a versatile compound widely utilized in peptide synthesis and biological research. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its utility in various biochemical applications.

The compound is characterized by its molecular formula C23H25NO4 and a molecular weight of approximately 393.45 g/mol. The Fmoc group serves as a protecting agent for amino acids, allowing for selective reactions during peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 393.45 g/mol |

| InChI Key | MADFVGMQNXRFAF-SANMLTNESA-N |

| Solubility | Soluble in DMF, DMSO |

The Fmoc group protects the amino group during peptide synthesis, which is critical for preventing side reactions. The removal of the Fmoc group can be achieved under mild basic conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive functional groups in the peptide chain. This selectivity is crucial for synthesizing complex peptides and proteins.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Peptide Synthesis:

- The compound enhances the efficiency of solid-phase peptide synthesis (SPPS), allowing for rapid assembly of peptides with high purity and yield .

2. Drug Development:

- It is employed in designing peptide-based drugs, particularly those targeting specific biological pathways or diseases. Its stability and reactivity make it suitable for developing therapeutic agents .

3. Protein Structure Studies:

- The compound aids in studying protein folding and stability by providing a controlled environment for synthesizing modified peptides that mimic natural proteins .

Case Studies

Several studies have highlighted the effectiveness of Fmoc-1-Methylcyclopropyl-Acetic Acid in various applications:

-

Study on Peptide Synthesis Efficiency:

A study demonstrated that using Fmoc-protected amino acids significantly improved the yield of synthesized peptides compared to traditional methods. The incorporation of 1-methylcyclopropyl groups was shown to enhance the hydrophobic interactions within peptides, improving their stability in aqueous environments . -

Therapeutic Applications:

Research focused on synthesizing peptides with enhanced bioactivity against specific cancer cell lines showed that incorporating this compound led to increased potency and selectivity in targeting tumor cells while minimizing effects on healthy cells .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(10-11-21)18(19(23)24)22-20(25)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPCRBGGPCPBKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.